4-bromo-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide
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Overview
Description
4-bromo-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a bromine atom attached to the benzene ring, which can influence its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide typically involves the following steps:
Sulfonation: The sulfonamide group can be introduced by reacting the brominated benzene with chlorosulfonic acid (ClSO3H) to form the sulfonyl chloride intermediate, which is then reacted with 4-hydroxyaniline to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium ethoxide (NaOEt) or sodium thiolate (NaSR) in an appropriate solvent.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonamide group play crucial roles in binding to the active site of the target, thereby inhibiting its activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(4-hydroxyphenyl)benzenesulfonamide: Lacks the methyl group, which can affect its reactivity and biological activity.
N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide: Lacks the bromine atom, which can influence its binding affinity to molecular targets.
4-bromo-N-(4-methoxyphenyl)-3-methylbenzenesulfonamide: Contains a methoxy group instead of a hydroxyl group, which can alter its chemical properties.
Uniqueness
4-bromo-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide is unique due to the presence of both the bromine atom and the hydroxyl group, which can synergistically enhance its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-bromo-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3S/c1-9-8-12(6-7-13(9)14)19(17,18)15-10-2-4-11(16)5-3-10/h2-8,15-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQKGHCACCKFCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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